1-(Quinolin-2-yl)cyclopropan-1-amine
Description
1-(Quinolin-2-yl)cyclopropan-1-amine is a bicyclic aromatic compound featuring a quinoline moiety fused to a cyclopropane ring bearing an amine group. This compound’s unique structure combines the rigidity of the cyclopropane ring with the π-electron-rich quinoline system, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
1-quinolin-2-ylcyclopropan-1-amine |
InChI |
InChI=1S/C12H12N2/c13-12(7-8-12)11-6-5-9-3-1-2-4-10(9)14-11/h1-6H,7-8,13H2 |
InChI Key |
PDWBIYDGJUSGPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=NC3=CC=CC=C3C=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Quinolin-2-yl)cyclopropan-1-amine typically involves the cyclopropanation of quinoline derivatives. One common method is the reaction of quinoline with cyclopropylamine under specific conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Quinolin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline moiety to tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
1-(Quinolin-2-yl)cyclopropan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(Quinolin-2-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, affecting its replication and transcription. Additionally, the compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The position of quinoline substitution and the presence of functional groups significantly impact physicochemical properties. Key analogs include:
Key Observations :
- Isomeric quinoline derivatives (2-yl, 6-yl, 8-yl) share identical molecular formulas but differ in electronic and steric profiles due to substitution patterns.
- The carboxylic acid derivative (4-yl) exhibits higher polarity, likely improving aqueous solubility compared to the amine analogs.
Comparison of Complexity :
- The tyrosine kinase inhibitor in requires multi-step synthesis with fluorinated indole and methoxyquinoline groups, contrasting with the simpler this compound .
- 1-(Quinolin-6-yl)cyclopropan-1-amine is discontinued in commercial catalogs (), suggesting scalability challenges compared to stable analogs like 1-(3-chlorophenyl)cyclopropan-1-amine hydrochloride () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
